molecular formula C13H14ClN3O3 B11395290 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11395290
M. Wt: 295.72 g/mol
InChI Key: OOUZJQBZVLNJTK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Formation of the Oxadiazole Intermediate: 4-ethyl-1,2,5-oxadiazole-3-amine is synthesized by reacting ethyl hydrazinecarboxylate with cyanogen bromide.

    Coupling Reaction: The phenoxy intermediate is then coupled with the oxadiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, including hydrazine derivatives.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-chloro-2-carboxyphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of 2-(4-amino-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against certain bacterial and fungal strains.

Medicine

    Drug Development: The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

    Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of its antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-thiadiazol-3-yl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-triazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, while the chloro-substituted phenoxy group contributes to its antimicrobial and enzyme inhibitory activities.

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C13H14ClN3O3/c1-3-10-13(17-20-16-10)15-12(18)7-19-11-5-4-9(14)6-8(11)2/h4-6H,3,7H2,1-2H3,(H,15,17,18)

InChI Key

OOUZJQBZVLNJTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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